REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[OH-].[Na+].[Cl:13][CH2:14][CH2:15][CH2:16]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[Cl:13][CH2:14][CH2:15][CH2:16][N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
mixed for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction solution was cooled down to ambient temperature
|
Type
|
ADDITION
|
Details
|
Organic phases were mixed
|
Type
|
WASH
|
Details
|
washed with 100 ml of saturated saline
|
Type
|
CUSTOM
|
Details
|
Liquid was separated
|
Type
|
CUSTOM
|
Details
|
organic phase was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce oily product
|
Type
|
CUSTOM
|
Details
|
Oily products were separated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography with neutral Al2O3
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1C(=NC2=C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 62.1% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |